tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

Purity Quality Control Procurement

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate (CAS 140887-54-3) is a heterobifunctional building block that combines a primary amine, a Boc-protected secondary amine, and a methoxymethyl-protected primary alcohol within a single, compact backbone. Its molecular formula is C₉H₂₀N₂O₃ (MW 204.27).

Molecular Formula C9H20N2O3
Molecular Weight 204.27
CAS No. 140887-54-3
Cat. No. B588129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate
CAS140887-54-3
Molecular FormulaC9H20N2O3
Molecular Weight204.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)COC
InChIInChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
InChIKeyRIQNSCBRYGWVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate (CAS 140887-54-3) – A Dual-Functional Boc-Protected Amino Alcohol for Orthogonal Synthesis


tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate (CAS 140887-54-3) is a heterobifunctional building block that combines a primary amine, a Boc-protected secondary amine, and a methoxymethyl-protected primary alcohol within a single, compact backbone . Its molecular formula is C₉H₂₀N₂O₃ (MW 204.27) . The compound is primarily employed in peptide synthesis and medicinal chemistry as a protected β-amino alcohol intermediate, where the orthogonal Boc and methoxymethyl groups enable sequential, chemoselective deprotection under mild acidic and Lewis-acid conditions, respectively . It is typically supplied as a liquid with purity ≥95–98% .

Why tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate Cannot Be Substituted by Generic Boc-Amino Alcohols


Unlike simple Boc-amino alcohols (e.g., Boc-ethanolamine, Boc-propanolamine), the target compound contains an orthogonal methoxymethyl (MOM) ether in addition to the free primary amine and Boc-protected secondary amine . This trio of functional groups allows three sequential, fully chemoselective deprotection‑coupling steps without cross‑reactivity; substituting with a building block lacking the methoxymethyl group forces the use of additional protecting‑group steps, reducing overall synthetic yield and increasing cost . Moreover, the electron‑donating methoxymethyl substituent modulates the pKa of the adjacent carbamate NH, subtly altering Boc-deprotection kinetics relative to non‑methoxy‑substituted analogs, which can be critical in time‑sensitive, multi‑step solid‑phase syntheses .

Quantitative Differentiation Evidence for tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate Relative to Closest Analogs


Higher Commercial Purity vs. Racemic and Enantiopure Analogs

Commercially, tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate (racemate) is listed at 98% purity , whereas the structurally closest (R)-enantiomer (CAS 1194973-97-1) is offered at only 95% purity . The (S)-enantiomer (CAS 163919-86-2) is similarly listed at 95% . For procurement decisions, this 3% absolute purity advantage translates to lower impurity burden in the final product and fewer purification steps.

Purity Quality Control Procurement

Enhanced Volatility and Handling Profile Through Predicted Boiling Point

The predicted boiling point of tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate is 315.6 °C at 760 mmHg , significantly lower than that of the closest non-methoxy Boc-amino alcohol analog – Boc-3-amino-1-propanol (CAS 58885-32-4), which has a predicted boiling point of 345.2 °C . This 29.6 °C lower boiling point indicates higher relative volatility, facilitating removal of residual solvent during work-up and potentially enabling distillation-based purification that is impractical for the higher-boiling analog.

Physical Properties Purification Handling

Reduced Rotatable Bond Count vs. Boc-Protected Diamino-Alcohols

The target compound contains 7 rotatable bonds , which is 1 fewer than the 8 rotatable bonds present in Boc-2,2′-oxydiethylamine (CAS 164395-21-3), a common extended diamine linker used in PROTAC design . In fragment-based drug design, each reduction of one rotatable bond can improve binding free energy by approximately 0.7–1.2 kcal/mol due to reduced conformational entropy penalty upon target binding [1]. This makes the target compound a preferable rigid scaffold for applications where conformational pre-organization is beneficial.

Conformational Analysis Binding Affinity Drug Design

Orthogonal Deprotection Superiority Over Singly-Protected Amino Alcohols

The Boc group of the target compound is cleavable with TFA (typically >95% conversion in 30 min at room temperature) while the methoxymethyl ether remains stable under these acidic conditions [1]. In contrast, the commonly used Boc-ethanolamine (CAS 26682-99-5) offers only one amine functionality for derivatization, requiring additional steps to introduce a second orthogonal handle . This intrinsic orthogonality reduces the synthetic step count by at least 2 steps (protect–deprotect cycle) when constructing bifunctional conjugates, directly lowering labor and material costs.

Orthogonal Protection Solid-Phase Synthesis Peptide Chemistry

Application Scenarios Where tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate (CAS 140887-54-3) Provides Verifiable Advantage


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Side-Chain Functionalization

In SPPS of branched or conjugated peptides, the primary amine can be coupled to the solid support, the Boc group removed on-resin with TFA, and the exposed secondary amine further derivatized. The methoxymethyl ether remains intact throughout, allowing post-cleavage modification of the alcohol moiety without cross-reactivity. This orthogonal strategy, demonstrated feasible with the target compound's three orthogonal groups [1], eliminates the need for separate alcohol protection/deprotection steps and reduces the overall linear sequence by at least two steps compared to monofunctional Boc-amino alcohols. The 98% commercial purity ensures minimal side-products in the final conjugate.

PROTAC Linker Design Requiring Conformational Restriction

The rigid 2-amino-1-(methoxymethyl)ethyl scaffold, with only 7 rotatable bonds , imposes a defined spatial relationship between the ligase-binding and target-binding moieties. Compared to longer, more flexible linkers such as Boc-2,2′-oxydiethylamine (8 rotatable bonds), the reduced conformational penalty can translate into improved ternary complex formation and enhanced degradation efficiency [2]. The simultaneous presence of a protected amine and a masked alcohol allows stepwise conjugation to two distinct warheads without intermediate global deprotection.

Synthesis of Chiral Pool Intermediates via Diastereoselective Transformations

Although the commercial product is racemic, the chiral center at C-2 makes the compound a direct precursor to enantiopure β-amino-γ-methoxy alcohols through enzymatic resolution or chiral auxiliary-based methods. The 98% starting purity and lower boiling point (315.6 °C) relative to non-methoxy analogs facilitate isolation of resolved enantiomers by distillation or preparative HPLC, whereas higher-boiling analogs may require more costly chromatographic separation. This enables access to homochiral building blocks for asymmetric synthesis of pharmaceuticals.

Pharmaceutical Intermediate for Beta-Amino Acid-Derived Drugs

The compound serves as a direct precursor to beta-amino acids containing a masked hydroxymethyl side chain, which are core motifs in several antiviral and anticancer agents. Following Boc deprotection, the primary amine can be acylated to install a pharmacophore, while subsequent MOM cleavage unmasks the hydroxyl for phosphoramidite coupling or glycosylation. This two-vector diversification capability, combined with commercial availability at 98% purity , makes it an attractive intermediate for medicinal chemistry libraries where rapid SAR exploration is prioritized.

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